

# **Application Notes and Protocols for Nickel-Based Materials in Carbon Dioxide Capture**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nickel carbonate	
Cat. No.:	B3432777	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

While the direct application of **nickel carbonate** as a primary sorbent for carbon dioxide (CO<sub>2</sub>) capture is not extensively documented in scientific literature, various other nickel-based materials have demonstrated significant promise in this field. These materials, including nickel nanoparticles (NiNPs), nickel-doped metal oxides, and nickel hydroxides, offer diverse mechanisms for CO<sub>2</sub> capture, ranging from enhanced dissolution and mineralization to integrated capture and conversion, and electrochemical separation. This document provides detailed application notes and protocols for the use of these nickel-based materials in CO<sub>2</sub> capture research.

## I. Nickel Nanoparticles (NiNPs) for Enhanced CO<sub>2</sub> Dissolution and Mineralization

Nickel nanoparticles have been investigated for their catalytic role in enhancing the dissolution of CO<sub>2</sub> in aqueous solutions, a rate-limiting step in many carbon capture and mineralization processes.[1] Their high surface-area-to-volume ratio provides numerous active sites for CO<sub>2</sub> hydration.[2]

### **Data Presentation**



Parameter	Value	Conditions	Reference
CO <sub>2</sub> Dissolution Rate			
5 nm NiNPs	77%	Seawater, 28 mg/L NiNPs	[2]
10 nm NiNPs	71%	Seawater, 28 mg/L NiNPs	[2]
20 nm NiNPs	43%	Seawater, 28 mg/L NiNPs	[2]
CO <sub>2</sub> Gas Utilization Efficiency	96.7%	with 30 ppm NiNPs	[3]
87.8%	without catalyst	[3]	

### **Experimental Protocols**

- 1. Synthesis of PVP-Coated Nickel Nanoparticles (Polyol Method)[2]
- Objective: To synthesize nickel nanoparticles of varying sizes with a polymer coating to prevent agglomeration.
- Materials: Nickel(II) nitrate hexahydrate, ethylene glycol, polyvinylpyrrolidone (PVP), sodium borohydride (NaBH<sub>4</sub>).
- Procedure:
  - o Dissolve 60 mg of nickel(II) nitrate hexahydrate in 20 mL of ethylene glycol.
  - Add 600 mg of PVP as a stabilizer.
  - Slowly introduce 180 mg of NaBH4 to the mixture while stirring continuously at 200 rpm.
  - Control the nanoparticle size by adjusting the reaction temperature and time (e.g., 180°C for 30 min for ~5 nm particles, 160°C for 45 min for ~10 nm, and 130°C for 90 min for ~20 nm).[2]

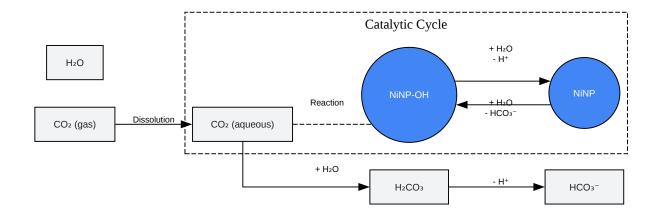


- Characterize the synthesized NiNPs using Transmission Electron Microscopy (TEM) to confirm size and morphology.
- 2. Evaluation of CO2 Dissolution Enhancement in a Flow-Focusing Microchannel[2]
- Objective: To quantify the effect of NiNPs on the rate of CO<sub>2</sub> dissolution.
- Apparatus: Flow-focusing microfluidic device, high-speed camera.
- Procedure:
  - Prepare test solutions of natural seawater with a constant NiNP concentration (e.g., 28 mg/L).[2]
  - Disperse the NiNPs homogeneously using sonication.
  - Maintain a constant solvent flow rate (e.g., 35 μL/min) and CO<sub>2</sub> gas pressure (e.g., 4.5 psig) to generate stable CO<sub>2</sub> microbubbles.
  - Record the size of the CO<sub>2</sub> microbubbles at different points along the microchannel using a high-speed camera.
  - Calculate the dissolution rate based on the change in bubble size over time and distance.

### **Mechanism of Action**

The proposed mechanism involves the interaction of NiNPs with water molecules to form hydroxyl groups on their surface. These hydroxyl groups then react with CO<sub>2</sub>, facilitating its conversion to bicarbonate ions, thereby accelerating the dissolution of CO<sub>2</sub> into the aqueous phase.[1]





Click to download full resolution via product page

Catalytic enhancement of CO2 dissolution by NiNPs.

# II. Nickel-Doped Calcium Oxide (NiO-CaO) Sorbents for High-Temperature CO<sub>2</sub> Capture

Introducing nickel oxide as a dopant into calcium oxide (CaO) sorbents has been shown to improve their CO<sub>2</sub> capture capacity and kinetics at high temperatures. The addition of NiO can enhance the structural stability of the sorbent, mitigating sintering and preserving a porous structure over multiple capture-release cycles.

Data	Drace	entation
<b>Lala</b>		

Sorbent	CO <sub>2</sub> Sorption Capacity (mmol CO <sub>2</sub> /mmol CaO)	Sorption Temperature (°C)	Reference
Pure CaO	0.61	600	[4]
CaO:NiO	0.79	600	[5]



Sorbent	CO <sub>2</sub> Sorption Rate (mmol CO <sub>2</sub> /mmol CaO.min)	Sorption Temperature (°C)	Stage	Reference
Pure CaO	0.18	600	Chemical Reaction Controlled	[4]
CaO:NiO	0.78	600	Chemical Reaction Controlled	[5]

Sorbent	Initial Adsorption Capacity (g/g)	Adsorption Capacity after 25 Cycles (g/g)	Adsorption Temperature (°C)	Reference
Fe-CaY	0.62	0.59	650	[6]
Fe-Ni-CaY	>0.6	-	650	[6]
Co-Ni-CaY	0.57	-	600	[6]

## **Experimental Protocols**

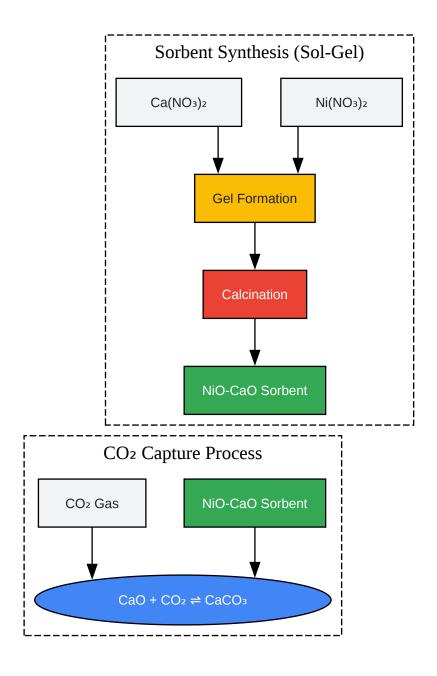
- 1. Synthesis of NiO-Doped CaO Sorbents (Sol-Gel Method)[4][5]
- Objective: To prepare a nanostructured CaO-based sorbent with finely dispersed NiO.
- Materials: Calcium nitrate tetrahydrate, nickel nitrate hexahydrate, citric acid, ethanol.
- Procedure:
  - Prepare separate solutions of calcium nitrate and nickel nitrate in ethanol.
  - Mix the solutions in the desired molar ratio.
  - Add citric acid as a chelating agent.



- Heat the solution to form a gel, followed by drying and calcination at a high temperature (e.g., 700-800°C) to obtain the NiO-doped CaO sorbent.
- 2. Thermogravimetric Analysis (TGA) for CO2 Sorption Evaluation
- Objective: To measure the CO<sub>2</sub> capture capacity and kinetics of the synthesized sorbents.
- Apparatus: Thermogravimetric Analyzer (TGA) coupled with a gas delivery system.
- Procedure:
  - Place a known mass of the sorbent in the TGA crucible.
  - Heat the sample to a high temperature (e.g., 850°C) under an inert atmosphere (e.g., N<sub>2</sub>)
    to ensure complete calcination of any residual carbonate.
  - Cool the sample to the desired sorption temperature (e.g., 600-700°C).
  - Switch the gas flow to a CO<sub>2</sub>-containing mixture (e.g., 15% CO<sub>2</sub> in N<sub>2</sub>).
  - Record the weight gain over time, which corresponds to the amount of CO<sub>2</sub> captured.
  - For cyclic studies, regenerate the sorbent by heating to a higher temperature (e.g., 850°C)
    in an inert atmosphere to release the captured CO<sub>2</sub> and repeat the sorption step.

## **Logical Relationship**





Click to download full resolution via product page

Workflow for NiO-CaO sorbent synthesis and CO2 capture.

# III. Electrochemical CO<sub>2</sub> Capture Using Nickel Hydroxide

Electrochemical methods offer a non-thermal approach to CO<sub>2</sub> capture and release. A system utilizing nickel hydroxide (Ni(OH)<sub>2</sub>) battery electrodes can create a pH swing to capture CO<sub>2</sub> as carbonate and bicarbonate ions and then release it in a concentrated stream.[7]

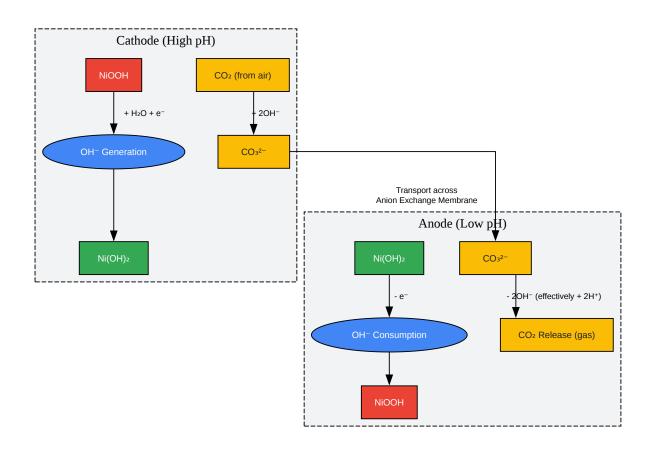


### **Experimental Protocols**

- 1. Assembly of a Nickel Hydroxide-Based Electrochemical Cell for CO2 Capture[7]
- Objective: To construct an electrochemical cell capable of capturing CO<sub>2</sub> from the air.
- Components: Two nickel hydroxide (Ni(OH)<sub>2</sub>) electrodes, an anion exchange membrane, electrolyte (e.g., a supporting salt solution).
- Procedure:
  - Assemble the two Ni(OH)<sub>2</sub> electrodes on either side of the anion exchange membrane to form a membrane electrode assembly (MEA).
  - Place the MEA in an electrochemical cell with compartments for the catholyte and anolyte.
  - o At the cathode, apply a potential to drive the reaction: NiOOH + H<sub>2</sub>O + e<sup>-</sup> → Ni(OH)<sub>2</sub> + OH<sup>-</sup>. The produced hydroxide ions react with CO<sub>2</sub> from the air: CO<sub>2</sub> + 2OH<sup>-</sup> → CO<sub>3</sub><sup>2-</sup> + H<sub>2</sub>O.
  - The carbonate ions are transported across the anion exchange membrane to the anode.
  - At the anode, the reverse reaction occurs: Ni(OH)<sub>2</sub> + OH<sup>-</sup> → NiOOH + H<sub>2</sub>O + e<sup>-</sup>. The consumption of hydroxide ions lowers the pH, causing the release of CO<sub>2</sub>: CO<sub>3</sub><sup>2-</sup> + 2H<sup>+</sup> → H<sub>2</sub>CO<sub>3</sub> → H<sub>2</sub>O + CO<sub>2</sub> (gas).

## **Signaling Pathway**





Click to download full resolution via product page

Electrochemical CO<sub>2</sub> capture and release cycle.

## Conclusion

Nickel-based materials, particularly nanoparticles, doped oxides, and hydroxides, present a versatile and promising area of research for carbon dioxide capture. The protocols and data provided herein offer a foundation for researchers to explore and develop these technologies further. While direct CO<sub>2</sub> capture by **nickel carbonate** remains an area with limited available data, its role as a precursor and its formation in various nickel-based capture systems warrant



continued investigation. Future research should focus on optimizing the synthesis of these materials, understanding their long-term stability, and scaling up these processes for industrial applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. (280c) Direct Air Capture of Carbon Dioxide Using Nickel Hydroxide Batteries in a Membrane Electrode Assembly | AIChE [proceedings.aiche.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Nickel-Based Materials in Carbon Dioxide Capture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432777#application-of-nickel-carbonate-in-carbon-dioxide-capture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com